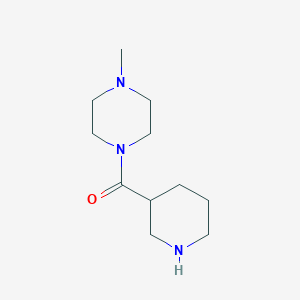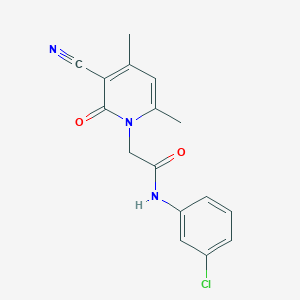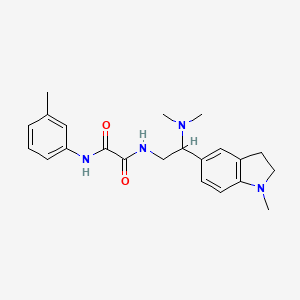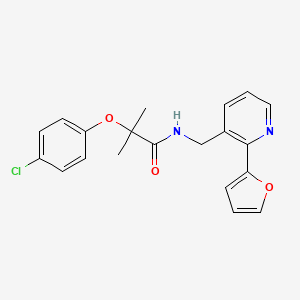
(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone, also known as MPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPM is a white crystalline powder that is soluble in water and organic solvents. It is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Wirkmechanismus
Target of Action
It’s known that this compound has significant anti-inflammatory effects , suggesting it may interact with targets involved in the inflammatory response.
Mode of Action
Studies have shown that it exhibits anti-nociceptive and anti-inflammatory effects . It appears to decrease the number of writhings induced by acetic acid in a dose-dependent manner . This suggests that the compound may interact with its targets to inhibit the release or action of pro-inflammatory mediators.
Biochemical Pathways
For instance, it may inhibit the activity of enzymes like myeloperoxidase and reduce the levels of pro-inflammatory cytokines like IL-1β and TNF-α .
Result of Action
(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone has been shown to have significant anti-nociceptive and anti-inflammatory effects . It reduces oedema formation, cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α . These molecular and cellular effects suggest that the compound may be useful in managing conditions characterized by inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been shown to have potent inhibitory effects on certain enzymes and receptors, making it a useful tool for studying these targets. However, one limitation of this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential future direction is the investigation of this compound's effects on other enzymes and receptors, which could lead to the development of new drugs for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Synthesemethoden
(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone is synthesized using a multistep process that involves the reaction of piperidine and 4-methylpiperazine with ketone. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of this compound. The purity of the compound is confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. It has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-piperidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-13-5-7-14(8-6-13)11(15)10-3-2-4-12-9-10/h10,12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGLYSNFDJNCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2785410.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2785417.png)


![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2785420.png)


![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-octylpurine-2,6-dione](/img/structure/B2785424.png)
![N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2785425.png)
![8-(Azepan-1-yl)-7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid](/img/structure/B2785429.png)
